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Compound of Interest

Compound Name: SJF-8240

Cat. No.: B12383187 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SJF-8240, a Proteolysis Targeting

Chimera (PROTAC) designed to induce the degradation of the c-MET receptor tyrosine kinase.

This document details its molecular characteristics, mechanism of action, and the experimental

protocols utilized for its characterization.

Core Molecular and Physicochemical Data
SJF-8240 is a synthetic molecule designed to target c-MET for degradation. Its key quantitative

properties are summarized below.

Property Value Reference(s)

Molecular Weight 1106.25 g/mol [1][2]

Chemical Formula C₅₈H₆₅F₂N₇O₁₁S [1][2]

CAS Number 2230821-68-6

Mechanism of Action: Targeted Degradation of c-
MET
SJF-8240 functions as a heterobifunctional molecule, simultaneously binding to the target

protein (c-MET) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination
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of c-MET, marking it for degradation by the proteasome.

Specifically, SJF-8240 is comprised of:

A c-MET inhibitor moiety, foretinib, which provides selectivity for the c-MET kinase.

A von Hippel-Lindau (VHL) E3 ligase recruiting ligand.

A linker that connects the c-MET inhibitor and the VHL ligand.

The formation of a ternary complex between c-MET, SJF-8240, and VHL is the critical step that

leads to the polyubiquitination and subsequent degradation of c-MET. This degradation has

been observed to occur within 6 hours in vitro.[1]

Signaling Pathway
The degradation of c-MET by SJF-8240 leads to the inhibition of downstream signaling

pathways that are crucial for cell proliferation and survival. Key among these is the PI3K/AKT

pathway. By degrading c-MET, SJF-8240 prevents its agonist-driven phosphorylation, which in

turn inhibits the phosphorylation of AKT. This disruption of the c-MET/AKT signaling axis is a

primary mechanism of its anti-proliferative effects.
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SJF-8240 Mechanism of Action and Downstream Effects.
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Experimental Protocols
The following sections outline the generalized methodologies for key experiments used to

characterize the activity of SJF-8240. These protocols are based on standard laboratory

practices and information from publications citing SJF-8240.

Western Blotting for c-MET Degradation
This protocol is designed to quantify the reduction in c-MET protein levels following treatment

with SJF-8240.

1. Cell Culture and Treatment:

Seed cells (e.g., GTL16, Hs746T, A549) in 6-well plates and allow them to adhere overnight.

Treat cells with varying concentrations of SJF-8240 (e.g., 10 nM to 10 µM) or a vehicle

control (e.g., DMSO) for a specified duration (e.g., 6, 12, 24 hours).

2. Cell Lysis:

Wash cells with ice-cold PBS.

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Scrape the cells and collect the lysate.

Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Protein Transfer:

Normalize protein amounts and prepare samples with Laemmli buffer.

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

5. Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate with a primary antibody against c-MET overnight at 4°C.

Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure

equal protein loading.

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

6. Detection and Analysis:

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

Quantify band intensities using densitometry software and normalize c-MET levels to the

loading control.

Cell Seeding SJF-8240 Treatment24h Cell Lysis6-24h Protein Quantification SDS-PAGE Protein Transfer Immunoblotting Signal Detection Data Analysis
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Workflow for Western Blot Analysis of c-MET Degradation.

Cell Proliferation Assay
This assay measures the effect of SJF-8240 on the proliferation of cancer cell lines.

1. Cell Seeding:

Seed cells (e.g., GTL16) in a 96-well plate at an appropriate density.

Allow cells to adhere and grow for 24 hours.

2. Compound Treatment:

Treat cells with a serial dilution of SJF-8240. Include a vehicle-only control.
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3. Incubation:

Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

4. Viability Reagent Addition:

Add a cell viability reagent such as MTT, MTS, or a resazurin-based reagent (e.g., CellTiter-

Blue) to each well.

Incubate according to the manufacturer's instructions to allow for the conversion of the

substrate by metabolically active cells.

5. Data Acquisition:

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

6. Data Analysis:

Normalize the data to the vehicle-treated control wells.

Plot the cell viability against the log of the compound concentration and fit a dose-response

curve to determine the IC₅₀ value.

Immunofluorescence for c-MET Localization
This method visualizes the cellular localization and quantity of c-MET protein.

1. Cell Culture and Treatment:

Grow cells on glass coverslips in a 24-well plate.

Treat with SJF-8240 or vehicle control for the desired time.

2. Fixation and Permeabilization:

Wash cells with PBS.

Fix the cells with 4% paraformaldehyde for 15 minutes.
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Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

3. Immunostaining:

Block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

Incubate with a primary antibody against c-MET overnight at 4°C.

Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room

temperature in the dark.

Counterstain nuclei with DAPI.

4. Imaging:

Mount the coverslips onto microscope slides.

Image the cells using a fluorescence or confocal microscope.

5. Image Analysis:

Analyze the images to assess the intensity and localization of the c-MET signal.

Flow Cytometry for c-MET Degradation
Flow cytometry provides a quantitative measure of c-MET protein levels on a single-cell basis.

1. Cell Preparation and Treatment:

Culture cells in suspension or detach adherent cells.

Treat cells with SJF-8240 or vehicle control.

2. Staining:

For surface c-MET, stain live cells with a primary antibody against an extracellular epitope of

c-MET, followed by a fluorescently-labeled secondary antibody.
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For total c-MET, fix and permeabilize the cells before staining with the primary and

secondary antibodies.

3. Data Acquisition:

Analyze the cells using a flow cytometer, acquiring data for a sufficient number of events

(e.g., 10,000 cells).

4. Data Analysis:

Gate on the cell population of interest.

Quantify the mean fluorescence intensity (MFI) of the c-MET signal in the treated versus

control samples to determine the percentage of degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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